molecular formula C19H21N3O4 B2599225 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)propanamide CAS No. 1210633-47-8

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)propanamide

Cat. No.: B2599225
CAS No.: 1210633-47-8
M. Wt: 355.394
InChI Key: VXWPUSYIKDHRJO-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its complex structure, which includes two isoxazole rings and various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Isoxazole Rings: The isoxazole rings can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Functional Group Introduction:

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through a coupling reaction between an amine and a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole rings, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the amide, potentially converting them to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for electrophilic substitution, while nucleophilic substitution might involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups might yield carboxylic acids, while reduction of the amide group could produce an amine.

Scientific Research Applications

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation or microbial infections.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole rings and functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethylisoxazol-4-yl)-N-(phenylmethyl)propanamide: Similar structure but lacks the 4-methoxyphenyl group.

    3-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide: Similar but with a phenyl group instead of the 4-methoxyphenyl group.

Uniqueness

The presence of both the 3,5-dimethylisoxazole and 5-(4-methoxyphenyl)isoxazole groups in 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)propanamide provides unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview covers the key aspects of this compound, from its synthesis to its applications and mechanism of action

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-12-17(13(2)25-21-12)8-9-19(23)20-11-15-10-18(26-22-15)14-4-6-16(24-3)7-5-14/h4-7,10H,8-9,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWPUSYIKDHRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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